molecular formula C12H18N2O2 B7899924 1-CBZ-AMINO-BUTYL-3-AMINE

1-CBZ-AMINO-BUTYL-3-AMINE

Cat. No.: B7899924
M. Wt: 222.28 g/mol
InChI Key: BCEXTNLECRJBLD-UHFFFAOYSA-N
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Description

1-CBZ-AMINO-BUTYL-3-AMINE, also known as benzyl 3-aminobutylcarbamate, is a compound with significant importance in organic chemistry. It is characterized by the presence of a benzyl carbamate group attached to a butyl chain with an amino group. This compound is often used as a protecting group for amines in various synthetic processes due to its stability and ease of removal under specific conditions .

Preparation Methods

The synthesis of 1-CBZ-AMINO-BUTYL-3-AMINE typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-CBZ-AMINO-BUTYL-3-AMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts, depending on the desired transformation.

Scientific Research Applications

1-CBZ-AMINO-BUTYL-3-AMINE finds applications in several scientific research fields:

Mechanism of Action

The mechanism by which 1-CBZ-AMINO-BUTYL-3-AMINE exerts its effects primarily involves the protection of amino groups. The benzyl carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as catalytic hydrogenation or acidic cleavage .

Comparison with Similar Compounds

1-CBZ-AMINO-BUTYL-3-AMINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stability and the mild conditions required for its deprotection, making it a versatile choice in various synthetic applications.

Properties

IUPAC Name

benzyl N-(3-aminobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEXTNLECRJBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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